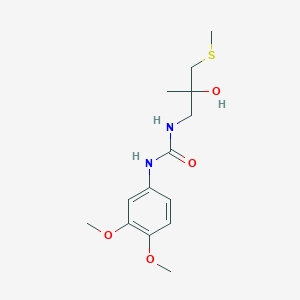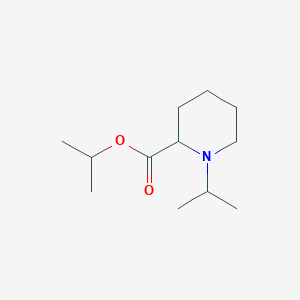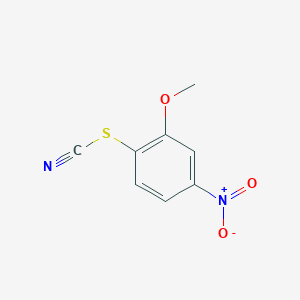![molecular formula C18H21N3O4S B2882020 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 2034488-25-8](/img/structure/B2882020.png)
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(o-tolyloxy)acetamide is a complex organic molecule with potential applications in various fields including chemistry, biology, and medicine. Its structure includes a benzothiadiazole core, a crucial pharmacophore in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. A common route may involve the preparation of the benzothiadiazole derivative, followed by its coupling with an appropriate acetamide derivative. The reactions require precise control of temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Large-scale production would necessitate the optimization of reaction conditions to increase efficiency and cost-effectiveness. Methods such as batch or continuous flow processes can be employed, depending on the scale of production.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation, particularly at the thiadiazole moiety.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution can occur at various positions on the aromatic rings.
Common Reagents and Conditions: Typical reagents include oxidizing agents like KMnO₄, reducing agents like LiAlH₄, and a variety of acids or bases for substitution reactions. Solvents such as DCM, ethanol, or acetonitrile are commonly used.
Major Products Formed: Depending on the reaction conditions, products may include variously substituted benzothiadiazoles, amides, or complex cyclic structures.
Scientific Research Applications
Chemistry: The compound's unique structure makes it an interesting subject for studying electron-rich and electron-poor interactions, facilitating the design of novel materials with specific electronic properties.
Biology: Its potential bioactivity opens avenues for research in enzymatic interactions and cellular pathways.
Medicine: As with many benzothiadiazole derivatives, there is interest in its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: The compound could be used in the synthesis of advanced polymers or as a component in organic electronics.
Mechanism of Action
The compound likely exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzothiadiazole core is known to participate in π-π stacking interactions and hydrogen bonding, influencing various biological pathways.
Comparison with Similar Compounds
Compared to other benzothiadiazole derivatives, this compound's unique functional groups may confer distinct reactivity and bioactivity. Similar compounds include:
N-(2-benzothiazolyl)acetamide
2-(o-tolyloxy)acetamide derivatives
These comparisons highlight its potential for diverse applications due to its unique structural features.
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-14-7-3-6-10-17(14)25-13-18(22)19-11-12-21-16-9-5-4-8-15(16)20(2)26(21,23)24/h3-10H,11-13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIMBBAGGMVZLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2881945.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B2881948.png)
![1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2881949.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-fluorobenzyl)propane-1-sulfonamide](/img/structure/B2881952.png)


![4-butoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2881957.png)


![3-(((4-(4-Methoxyphenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2881960.png)
